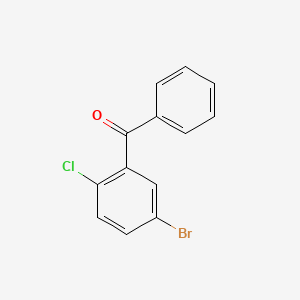![molecular formula C16H14N6O2S B11710250 N'-[(E)-(4-hydroxyphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11710250.png)
N'-[(E)-(4-hydroxyphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-(4-hydroxyphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide is a complex organic compound characterized by its unique structure, which includes a hydroxyphenyl group, a tetrazolyl group, and an acetohydrazide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-hydroxyphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide typically involves the condensation of 4-hydroxybenzaldehyde with 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide under reflux conditions in ethanol. The reaction is catalyzed by an acid, such as hydrochloric acid, to facilitate the formation of the Schiff base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N’-[(E)-(4-hydroxyphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of ethers or esters, depending on the substituent.
科学的研究の応用
N’-[(E)-(4-hydroxyphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical sensors
作用機序
The mechanism of action of N’-[(E)-(4-hydroxyphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The tetrazolyl group may also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity .
類似化合物との比較
Similar Compounds
- N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
- N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(E)-(4-hydroxyphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide is unique due to the presence of the tetrazolyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and binding affinity, making it a valuable candidate for drug development and other applications .
特性
分子式 |
C16H14N6O2S |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C16H14N6O2S/c23-14-8-6-12(7-9-14)10-17-18-15(24)11-25-16-19-20-21-22(16)13-4-2-1-3-5-13/h1-10,23H,11H2,(H,18,24)/b17-10+ |
InChIキー |
QWLIWINPDSVTFQ-LICLKQGHSA-N |
異性体SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)N/N=C/C3=CC=C(C=C3)O |
正規SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NN=CC3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]prop-2-enamide](/img/structure/B11710170.png)
![3-[5-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B11710171.png)
![2-[(3E)-3-[(4-Methylbenzenesulfonamido)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-phenylacetamide](/img/structure/B11710175.png)
![Morpholin-4-yl(tricyclo[4.3.1.1~3,8~]undec-1-yl)methanone](/img/structure/B11710178.png)


![2-[(E)-[(4-Butylphenyl)imino]methyl]-5-(heptyloxy)phenol](/img/structure/B11710195.png)
![N'-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-N,N-dimethylurea](/img/structure/B11710197.png)
![N'~1~,N'~4~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}butanedihydrazide](/img/structure/B11710200.png)
![(4E)-4-[(4-methylphenyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B11710205.png)
![3,5-Bis(3-methylphenoxy)-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11710210.png)
![N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-pyridinecarbohydrazide](/img/structure/B11710220.png)
![N-(1-{[(3-Carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)carbamothioyl]amino}-2,2,2-trichloroethyl)furan-2-carboxamide](/img/structure/B11710225.png)
![Diethyl [(3,5-di-tert-butyl-4-hydroxyphenyl)(phenylamino)methyl]phosphonate](/img/structure/B11710239.png)
